

Application Note & Synthesis Protocol: 5-(1-Hydroxyiminoethyl)-4-methylthiazole

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Compound of Interest

Compound Name: 5-(1-Hydroxyiminoethyl)-4-methylthiazole

Cat. No.: B11822067

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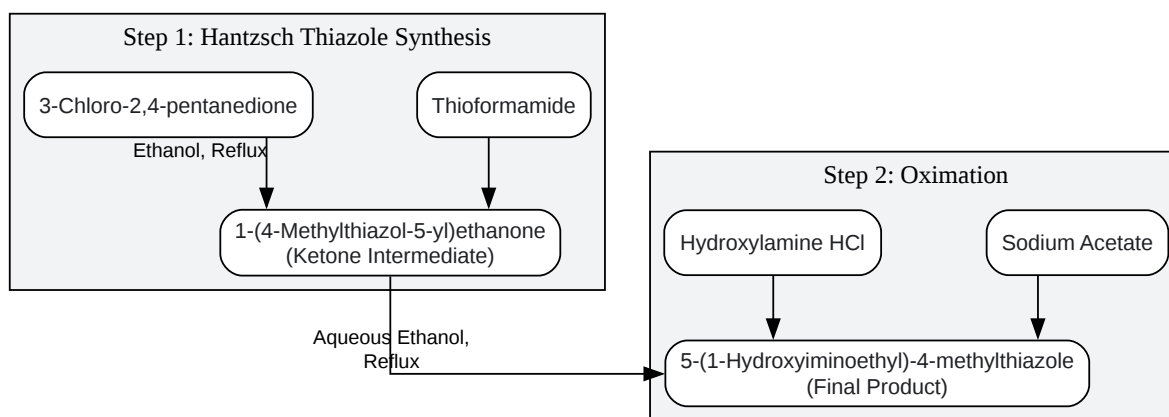
Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Similarly, the oxime functional group is a versatile synthon in drug development, known for its role in cholinesterase reactivators and as a precursor to other nitrogen-containing moieties. The title compound, **5-(1-Hydroxyiminoethyl)-4-methylthiazole**, combines these two critical pharmacophores, making it a molecule of significant interest for library synthesis and as a building block in drug discovery programs.

This document provides a comprehensive, two-part protocol for the synthesis of **5-(1-Hydroxyiminoethyl)-4-methylthiazole**. The synthesis route begins with the construction of the thiazole ring via the classic Hantzsch synthesis to yield the key intermediate, 1-(4-methylthiazol-5-yl)ethanone. This is followed by a robust oximation reaction to afford the final product. The causality behind experimental choices and self-validating quality control steps are explained throughout to ensure scientific integrity and reproducibility.

Overall Synthesis Scheme

The synthesis is a two-step process starting from commercially available precursors. The first step is a Hantzsch thiazole condensation, and the second is a standard oximation of the resulting ketone.



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Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of 1-(4-Methylthiazol-5-yl)ethanone Principle and Rationale

The core of this initial step is the Hantzsch thiazole synthesis, a venerable and highly reliable method for constructing the thiazole ring.^{[2][3]} The reaction proceeds by the condensation of an α -haloketone with a thioamide. In this specific protocol, 3-chloro-2,4-pentanedione serves as the α -haloketone component, which provides the atoms that will become C4, C5, the C4-methyl group, and the C5-acetyl group of the final thiazole. Thioformamide provides the remaining ring atoms: N3, C2, and the sulfur atom at position 1. The reaction is typically conducted in a protic solvent like ethanol under reflux conditions, which facilitates the cyclization and subsequent dehydration to form the aromatic thiazole ring. This method is chosen for its efficiency and the ready availability of the starting materials.

Materials and Reagents

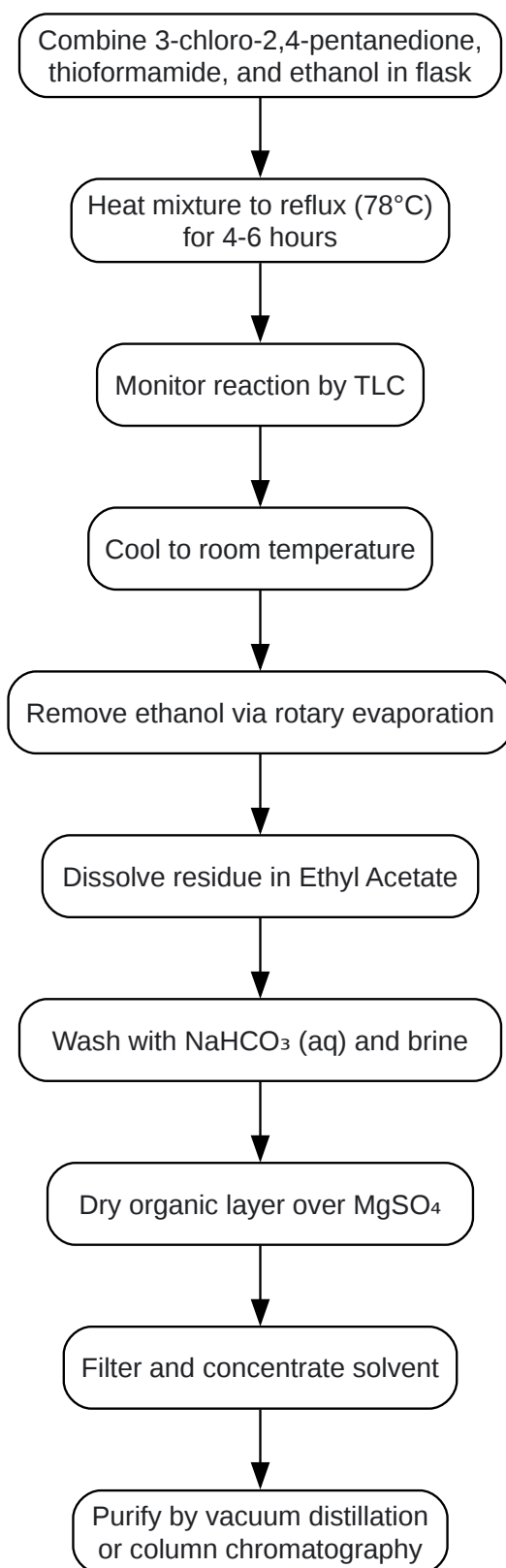
Reagent	Formula	MW (g/mol)	M/Eq	Amount	Supplier Notes
3-Chloro-2,4-pentanedione	C ₅ H ₇ ClO ₂	134.56	1.0	13.45 g	Commercially available
Thioformamide	CH ₃ NS	61.10	1.05	6.42 g	Handle in fume hood
Ethanol (Absolute)	C ₂ H ₅ OH	46.07	-	200 mL	Anhydrous grade
Sodium Bicarbonate	NaHCO ₃	84.01	-	Sat. Soln.	For workup
Ethyl Acetate	C ₄ H ₈ O ₂	88.11	-	~300 mL	For extraction
Anhydrous MgSO ₄	MgSO ₄	120.37	-	~10 g	For drying

Experimental Protocol

- **Reaction Setup:** In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-2,4-pentanedione (13.45 g, 0.1 mol).
- **Solvent Addition:** Add 200 mL of absolute ethanol to the flask and stir the mixture until the chloroketone is fully dissolved.
- **Thioamide Addition:** Carefully add thioformamide (6.42 g, 0.105 mol) to the solution. Note: Thioformamide is toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
- **Reflux:** Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle. Allow the reaction to proceed under reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes:ethyl acetate as the mobile phase.

- **Cooling and Solvent Removal:** Once the reaction is complete (as indicated by the consumption of the starting materials), remove the flask from the heat and allow it to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
- **Aqueous Workup:** Redissolve the resulting residue in approximately 150 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash it twice with 75 mL portions of saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Follow with one wash of 75 mL of brine.
- **Drying and Concentration:** Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO_4). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
- **Purification:** The crude 1-(4-methylthiazol-5-yl)ethanone can be purified by vacuum distillation or flash column chromatography on silica gel to yield a pale yellow oil or solid.

Workflow Diagram: Hantzsch Synthesis



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Caption: Workflow for the synthesis of the ketone intermediate.

Part 2: Synthesis of 5-(1-Hydroxyiminoethyl)-4-methylthiazole

Principle and Rationale

This step involves the conversion of the ketone functional group into an oxime. The reaction is a classic nucleophilic addition-elimination at the carbonyl carbon.[4] Hydroxylamine, typically used as its more stable hydrochloride salt ($\text{NH}_2\text{OH}\cdot\text{HCl}$), acts as the nucleophile.[5] The reaction is generally performed in a protic solvent, and a mild base, such as sodium acetate, is added to neutralize the HCl salt in situ, liberating the free hydroxylamine which can then attack the carbonyl group. Subsequent dehydration of the intermediate carbinolamine yields the final C=N double bond of the oxime. This method is highly efficient and selective for converting ketones to oximes with minimal side products.

Materials and Reagents

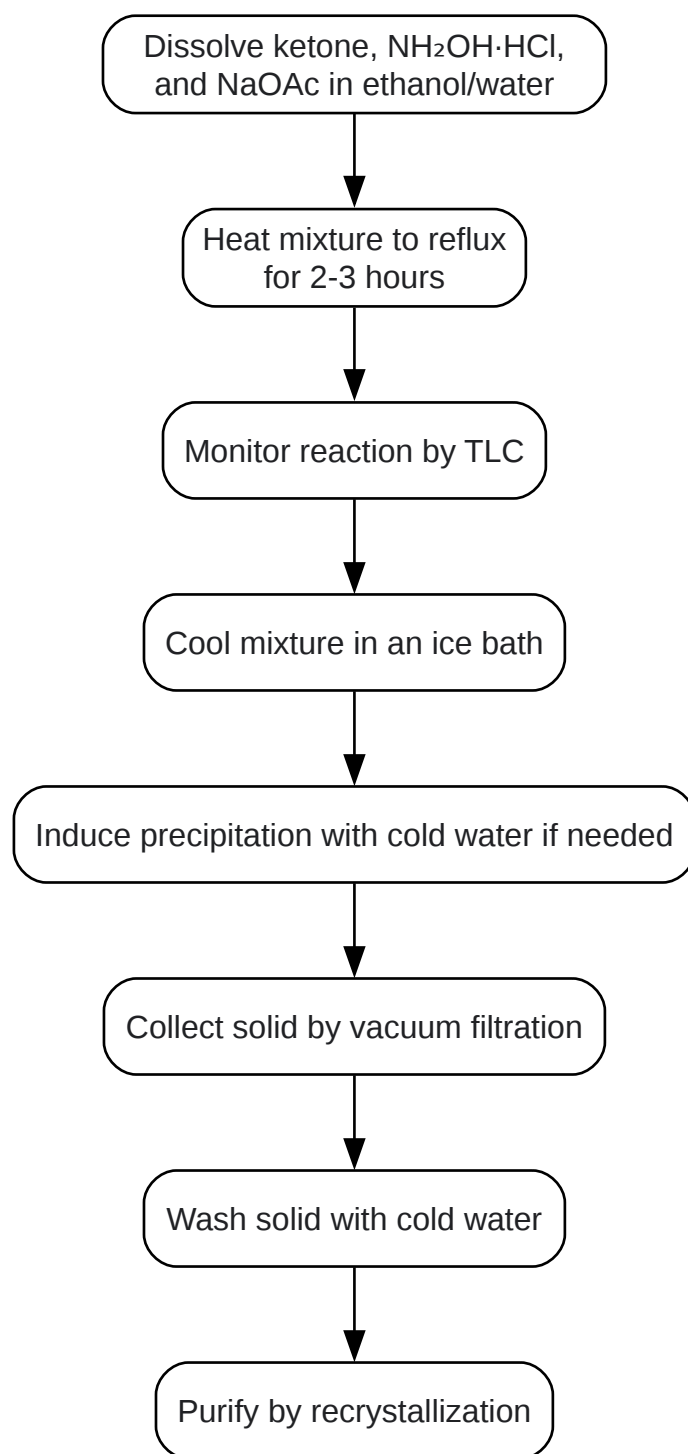
Reagent	Formula	MW (g/mol)	M/Eq	Amount	Supplier Notes
1-(4-Methylthiazol-5-yl)ethanone	$\text{C}_6\text{H}_7\text{NOS}$	141.19	1.0	14.12 g	From Part 1
Hydroxylamine Hydrochloride	$\text{NH}_2\text{OH}\cdot\text{HCl}$	69.49	1.5	10.42 g	Corrosive, handle with care
Sodium Acetate (Anhydrous)	$\text{C}_2\text{H}_3\text{NaO}_2$	82.03	1.6	13.13 g	
Ethanol	$\text{C}_2\text{H}_5\text{OH}$	46.07	-	150 mL	
Water	H_2O	18.02	-	50 mL	Deionized

Experimental Protocol

- Reaction Setup: In a 500 mL round-bottom flask, dissolve 1-(4-methylthiazol-5-yl)ethanone (14.12 g, 0.1 mol) in 150 mL of ethanol.

- **Reagent Addition:** To this solution, add hydroxylamine hydrochloride (10.42 g, 0.15 mol) and anhydrous sodium acetate (13.13 g, 0.16 mol). Finally, add 50 mL of water.
- **Reflux:** Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 2-3 hours. Monitor the reaction by TLC until the starting ketone is consumed.
- **Cooling and Precipitation:** After the reaction is complete, cool the mixture in an ice bath. The product may begin to precipitate. If precipitation is slow, slowly add cold water to the mixture until a solid forms.
- **Isolation:** Collect the precipitated solid by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the filter cake thoroughly with cold water to remove any inorganic salts.
- **Purification:** The crude product can be purified by recrystallization from an ethanol/water mixture to yield **5-(1-Hydroxyiminoethyl)-4-methylthiazole** as a crystalline solid.

Workflow Diagram: Oximation



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Caption: Workflow for the oximation of the ketone intermediate.

Characterization of Final Product

The identity and purity of the synthesized **5-(1-Hydroxyiminoethyl)-4-methylthiazole** should be confirmed using standard analytical techniques.

- ^1H NMR: Expect signals for the thiazole proton, the methyl group on the thiazole ring, the methyl group of the ethylidene moiety, and a broad singlet for the oxime -OH proton.
- ^{13}C NMR: Expect distinct signals for the carbons of the thiazole ring, the methyl groups, and the C=N carbon of the oxime.
- Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the O-H stretch (broad, $\sim 3200\text{-}3400\text{ cm}^{-1}$), the C=N stretch of the oxime ($\sim 1650\text{ cm}^{-1}$), and C=N/C=C stretches of the thiazole ring.
- Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product ($\text{C}_6\text{H}_8\text{N}_2\text{OS}$, M.W. = 156.21) should be observed.

Safety Precautions

- 3-Chloro-2,4-pentanedione: Is a corrosive lachrymator. Handle only in a chemical fume hood with appropriate PPE, including gloves and safety glasses.
- Thioformamide: Is toxic and has a foul odor. Always handle in a fume hood.
- Hydroxylamine Hydrochloride: Is corrosive and can be a skin irritant.^[5] Avoid inhalation of dust and contact with skin.
- All reactions should be performed in a well-ventilated laboratory. Standard laboratory safety practices should be followed at all times.

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Sources

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